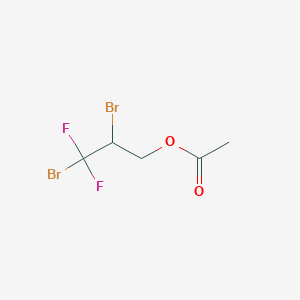
2,3-Dibromo-3,3-difluoropropyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-3,3-difluoropropyl acetate is a chemical compound with the molecular formula C5H6Br2F2O2. It is characterized by the presence of bromine and fluorine atoms attached to a propyl acetate backbone. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-3,3-difluoropropyl acetate typically involves the reaction of vinyltrimethylsilane with dibromodifluoromethane in the presence of a catalyst such as copper(I) chloride. The reaction is carried out in a pressure tube at elevated temperatures (around 90°C) for about 20 hours. The resulting product is then purified through fractional distillation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated solid-phase extraction and gas chromatography-mass spectrometry ensures the purity and quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibromo-3,3-difluoropropyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like dimethyloxosulphonium methylide (DMOSM).
Elimination Reactions: The compound can eliminate bromine and hydrogen bromide to form αβ-unsaturated ketones.
Common Reagents and Conditions
Dimethyloxosulphonium Methylide (DMOSM): Used for substitution reactions.
Copper(I) Chloride: Catalyst for the initial synthesis reaction.
Dimethyl Sulfoxide (DMSO): Solvent for various reactions.
Major Products Formed
Cyclopropyl Ketones: Formed through substitution reactions.
αβ-Unsaturated Ketones: Formed through elimination reactions.
Applications De Recherche Scientifique
2,3-Dibromo-3,3-difluoropropyl acetate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Used in the production of flame retardants and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-3,3-difluoropropyl acetate involves its interaction with molecular targets through substitution and elimination reactions. The compound can act as an electron acceptor or donor, depending on the reaction conditions. It interacts with various enzymes and proteins, affecting their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dibromo-3-methylthiophene: Used in Suzuki coupling reactions for the formation of carbon-carbon bonds.
2,3-Dibromo-1-propanol: Used as a flame retardant and intermediate in the production of other chemicals.
Uniqueness
2,3-Dibromo-3,3-difluoropropyl acetate is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties and reactivity. Its ability to undergo both substitution and elimination reactions makes it a versatile reagent in organic synthesis.
Propriétés
Numéro CAS |
867-83-4 |
|---|---|
Formule moléculaire |
C5H6Br2F2O2 |
Poids moléculaire |
295.90 g/mol |
Nom IUPAC |
(2,3-dibromo-3,3-difluoropropyl) acetate |
InChI |
InChI=1S/C5H6Br2F2O2/c1-3(10)11-2-4(6)5(7,8)9/h4H,2H2,1H3 |
Clé InChI |
SJIVPOQDSUQJKU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC(C(F)(F)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


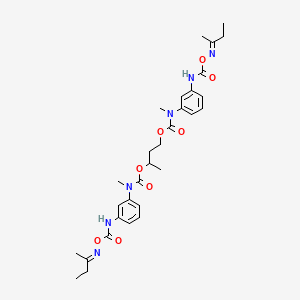
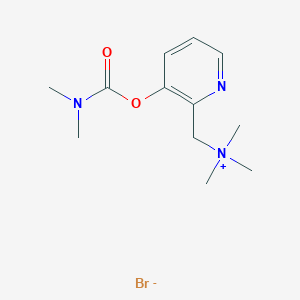
![2,4,6-Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B13772218.png)

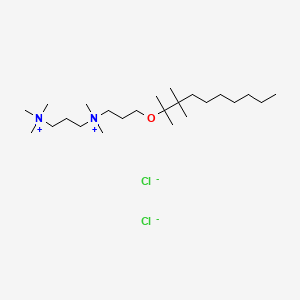

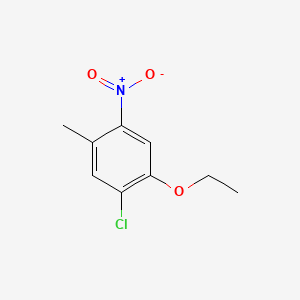
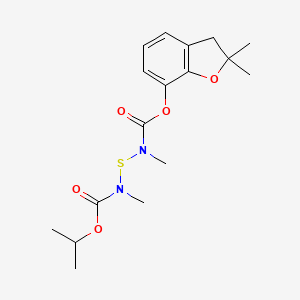
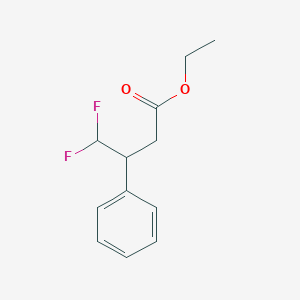
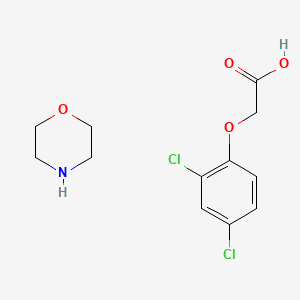
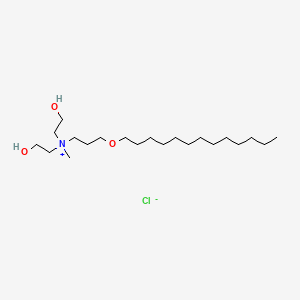

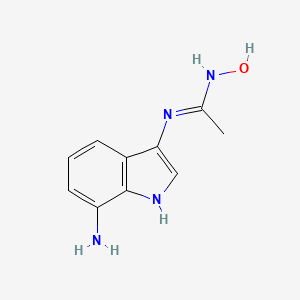
![8-ethyl-5,11-dithia-8-azatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraene](/img/structure/B13772282.png)
